A Technical Guide to the Structure, Synthesis, and Polymerization of 3-Methyl-1,4-oxathiane-2,6-dione
A Technical Guide to the Structure, Synthesis, and Polymerization of 3-Methyl-1,4-oxathiane-2,6-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the 3-methyl-1,4-oxathiane-2,6-dione monomer, a heterocyclic compound with significant potential in advanced materials and pharmaceutical sciences. The document elucidates the monomer's core structure, stereochemistry, and physicochemical properties through a detailed examination of spectroscopic data. A proposed synthetic pathway is presented, grounded in established organic chemistry principles for heterocyclic compounds. The guide further explores the monomer's reactivity, with a focus on its propensity for Ring-Opening Polymerization (ROP) to yield novel biodegradable poly(ester-thioester)s. These polymers hold promise for applications in drug delivery, tissue engineering, and specialty materials. This document serves as a foundational resource, synthesizing theoretical knowledge with practical, field-proven insights for professionals engaged in polymer chemistry and drug development.
Molecular Structure and Nomenclature
The precise architecture of a monomer is fundamental to understanding its reactivity and the properties of the resulting polymer. 3-Methyl-1,4-oxathiane-2,6-dione is a substituted six-membered heterocyclic compound belonging to the oxathiane family.
IUPAC Nomenclature and Core Structure
The systematic IUPAC name for this monomer is 3-methyl-1,4-oxathiane-2,6-dione . The structure consists of a six-membered ring containing two heteroatoms: an oxygen atom at position 1 and a sulfur atom at position 4. Carbonyl groups are located at positions 2 and 6, rendering the molecule a cyclic anhydride of a substituted thiodiglycolic acid analog.[1][2] A methyl group is substituted at the C3 position, which is alpha to both the ring oxygen and a carbonyl group.
Stereochemistry
The presence of a methyl group at the C3 position introduces a chiral center. Consequently, the monomer can exist as two distinct enantiomers: (R)-3-methyl-1,4-oxathiane-2,6-dione and (S)-3-methyl-1,4-oxathiane-2,6-dione. The stereochemistry of the monomer is a critical consideration, as it will directly influence the tacticity and, therefore, the physical and biological properties of the resulting polymer, such as its crystallinity and degradation rate. The synthesis of stereopure compounds is a key focus in the development of advanced biomaterials.[3]
Caption: Chemical structure of 3-methyl-1,4-oxathiane-2,6-dione.
Physicochemical and Spectroscopic Profile
The structural elucidation of a novel monomer relies on a combination of computational predictions and empirical spectroscopic data. While experimental data for this specific methylated derivative is scarce, its properties can be reliably predicted based on the well-characterized parent compound, 1,4-oxathiane-2,6-dione.[1][4]
Calculated Physicochemical Properties
The fundamental properties of the monomer are summarized below. These values are crucial for stoichiometric calculations in synthesis and polymerization, as well as for predicting solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃S | - |
| Molecular Weight | 146.16 g/mol | - |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
| LogP | ~0.2 | Predicted |
| Appearance | Likely off-white solid | [4] |
Spectroscopic Elucidation
Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its covalent structure and purity.
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2.2.1 Proton NMR (¹H NMR) Spectroscopy In a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆), the ¹H NMR spectrum is predicted to show distinct signals corresponding to the unique protons in the molecule.[5]
-
δ 4.5-5.0 ppm (quartet, 1H): The methine proton at C3, split by the adjacent methyl group.
-
δ 3.5-4.0 ppm (AB quartet or two doublets, 2H): The two diastereotopic methylene protons at C5, adjacent to the sulfur atom. The chiral center at C3 makes their magnetic environments non-equivalent.
-
δ 1.6-1.8 ppm (doublet, 3H): The methyl protons at C3, split by the adjacent methine proton.
-
-
2.2.2 Carbon NMR (¹³C NMR) Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton.
-
δ 165-175 ppm (2C): Two distinct signals for the carbonyl carbons at C2 and C6.
-
δ 75-85 ppm (1C): The methine carbon at C3, deshielded by the adjacent oxygen atom.
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δ 30-40 ppm (1C): The methylene carbon at C5, adjacent to the sulfur atom.
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δ 15-25 ppm (1C): The methyl carbon.
-
-
2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying key functional groups.
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1750-1800 cm⁻¹ (strong, sharp): A characteristic C=O stretching band for the cyclic anhydride/ester carbonyl groups. The presence of two distinct carbonyl environments may lead to a broadened or split peak.[6]
-
2850-3000 cm⁻¹ (medium): C(sp³)-H stretching vibrations from the methyl and methylene groups.[6]
-
1100-1250 cm⁻¹ (strong): C-O stretching vibrations of the ester group.
-
600-700 cm⁻¹ (weak-medium): C-S stretching vibration.
-
-
2.2.4 Mass Spectrometry (MS) Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would involve the loss of neutral molecules like CO (m/z = 118) and CO₂ (m/z = 102), which are characteristic of diones and cyclic esters.[1][7]
Synthesis and Purification
A robust and scalable synthetic route is paramount for the production of high-purity monomer required for polymerization studies. While multiple pathways to the 1,4-oxathiane core exist[8], a practical approach for this specific derivative involves the cyclization of a suitable precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned through the intramolecular cyclization of 2-((carboxymethyl)thio)propanoic acid. This precursor can be readily prepared via a nucleophilic substitution reaction between commercially available 2-mercaptopropanoic acid and 2-chloroacetic acid under basic conditions. The subsequent cyclization is an acid-catalyzed dehydration or can be achieved using a dehydrating agent like acetic anhydride.
Caption: Proposed workflow for the synthesis of the target monomer.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard procedures for synthesizing related heterocyclic compounds.[8][9]
Step 1: Synthesis of 2-((carboxymethyl)thio)propanoic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopropanoic acid (1.0 eq) in a 2M aqueous solution of sodium hydroxide (2.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Separately, dissolve 2-chloroacetic acid (1.0 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl. Causality: This step protonates the dicarboxylate to precipitate the desired diacid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diacid precursor.
Step 2: Cyclization to 3-Methyl-1,4-oxathiane-2,6-dione
-
Place the crude diacid precursor (1.0 eq) in a flask and add acetic anhydride (3.0 eq).
-
Heat the mixture to 60-70 °C with stirring for 2-3 hours under an inert atmosphere (N₂ or Ar). Causality: Anhydrous and inert conditions are crucial to prevent hydrolysis of the anhydride product and competing side reactions.
-
Cool the reaction mixture to room temperature and remove the excess acetic anhydride and acetic acid byproduct under high vacuum.
-
Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure monomer.
-
Validation: The final product's identity and purity must be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) as detailed in Section 2.2.
Reactivity and Polymerization
The utility of 3-methyl-1,4-oxathiane-2,6-dione lies in its ability to function as a monomer in Ring-Opening Polymerization (ROP), a powerful technique for producing well-defined, biodegradable polymers.
Ring Strain and Polymerizability
Six-membered rings are generally considered to be low in ring strain.[10] However, the presence of planarizing elements, such as the two ester/anhydride groups, can introduce sufficient strain to make ROP thermodynamically favorable. The polymerization is driven by the enthalpy gained from relieving this ring strain, which outweighs the entropic penalty of converting small molecules into a long polymer chain.[10]
Organocatalytic Ring-Opening Polymerization (ROP)
Organocatalytic ROP has emerged as a preferred method for synthesizing biocompatible polyesters due to the avoidance of heavy metal contamination. Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.[11]
Mechanism: The polymerization typically proceeds via a coordinated anionic or cationic mechanism, depending on the catalyst. Using a nucleophilic catalyst like TBD with an alcohol initiator (e.g., benzyl alcohol), the process is as follows:
-
Initiation: The catalyst activates the initiator (ROH), which then attacks a carbonyl carbon of the monomer, opening the ring.
-
Propagation: The newly formed active chain end (an alcohol or carboxylate) attacks another monomer molecule, adding it to the growing polymer chain.
-
Termination: The reaction proceeds until the monomer is consumed. The active sites can be quenched by adding an acid.
Caption: Generalized workflow for Ring-Opening Polymerization (ROP).
Properties of Poly(3-methyl-1,4-oxathiane-2,6-dione)
The resulting polymer is a poly(ester-thioester). Its properties are predicted to be:
-
Biodegradability: The ester linkages are susceptible to hydrolysis, making the polymer biodegradable. The thioester bonds may offer a different degradation profile compared to traditional polyesters like PLA or PCL.
-
Thermal Properties: The polymer is expected to be amorphous or semi-crystalline, with a glass transition temperature (Tg) and potentially a melting temperature (Tm) that can be tuned by controlling the polymer's molecular weight and stereochemistry.
-
Functionality: The sulfur atom in the backbone provides a site for potential post-polymerization modification (e.g., oxidation to sulfoxide or sulfone) to further tune the material's properties, such as hydrophilicity and degradation rate.
Applications in Drug Development and Materials Science
The unique structure of this monomer makes its corresponding polymer a strong candidate for high-value applications, particularly in the biomedical field.
Biodegradable Polymers for Drug Delivery
The primary application for a novel biodegradable polyester is in the formulation of drug delivery systems. The polymer can be engineered into various architectures:
-
Nanoparticles: For intravenous delivery of hydrophobic drugs, protecting the payload from premature degradation and enabling targeted delivery.
-
Microspheres: For long-acting injectable depots, providing sustained drug release over weeks or months.
-
Hydrogels: If cross-linked, these polymers can form hydrogels for localized drug delivery or as scaffolds in tissue engineering.
The presence of sulfur in the backbone could impart unique drug-polymer interactions or stimuli-responsive behavior (e.g., oxidation-responsive release), offering advantages over conventional polyesters.
Functional Scaffolds for Tissue Engineering
Biodegradable polymers are essential for creating temporary scaffolds that support cell growth and tissue regeneration before degrading away. The mechanical properties and degradation rate of poly(3-methyl-1,4-oxathiane-2,6-dione) could be tailored to match the requirements of specific tissues, such as bone, cartilage, or skin.
Conclusion
3-Methyl-1,4-oxathiane-2,6-dione is a chiral monomer with a compelling combination of structural features. Its heterocyclic nature, containing both ester and thioester functionalities within a polymerizable ring, positions it as a valuable building block for the next generation of functional biomaterials. Through controlled Ring-Opening Polymerization, this monomer can be transformed into well-defined, biodegradable polymers with tunable properties. For researchers and drug development professionals, this opens new avenues for creating sophisticated drug delivery systems, advanced tissue engineering scaffolds, and novel materials with tailored degradation profiles and functionalities. Further empirical investigation into its synthesis, stereocontrolled polymerization, and biological evaluation is warranted to fully unlock its potential.
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